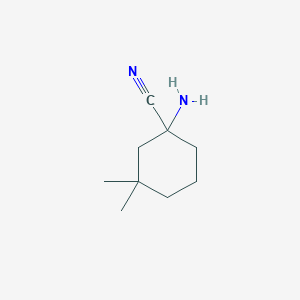
1-amino-3,3-dimethylcyclohexane-1-carbonitrile
描述
1-amino-3,3-dimethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H16N2 It is a derivative of cyclohexanecarbonitrile, featuring an amino group and two methyl groups attached to the cyclohexane ring
准备方法
The synthesis of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclohexanone with hydroxylamine to form the corresponding oxime, which is then subjected to a Beckmann rearrangement to yield the desired nitrile. The reaction conditions typically involve the use of acidic catalysts and elevated temperatures to facilitate the rearrangement process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields.
化学反应分析
1-amino-3,3-dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes .
科学研究应用
1-amino-3,3-dimethylcyclohexane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism by which 1-amino-3,3-dimethylcyclohexane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
相似化合物的比较
1-amino-3,3-dimethylcyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclohexanecarbonitrile: Lacks the amino and methyl groups, resulting in different reactivity and applications.
3,3-Dimethylcyclohexanone: A precursor in the synthesis of the target compound, with distinct chemical properties.
1-Amino-3-methylcyclohexanecarbonitrile: Similar structure but with only one methyl group, leading to variations in steric and electronic effects.
属性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC 名称 |
1-amino-3,3-dimethylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2)4-3-5-9(11,6-8)7-10/h3-6,11H2,1-2H3 |
InChI 键 |
FPVHWLRYVQKFBG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1)(C#N)N)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B8666574.png)
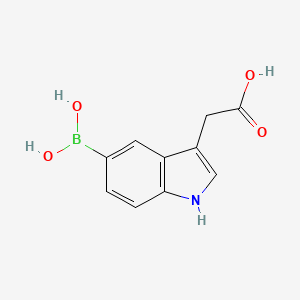
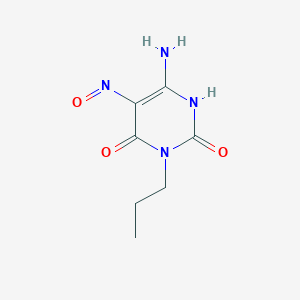
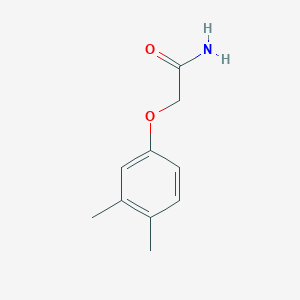
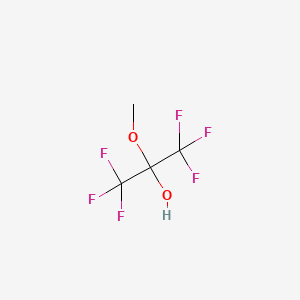
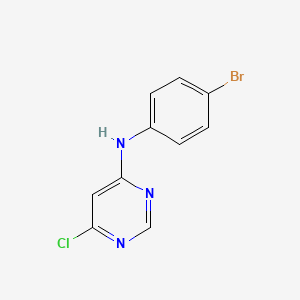
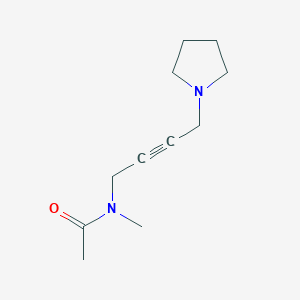
![{4-[(Methylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B8666620.png)
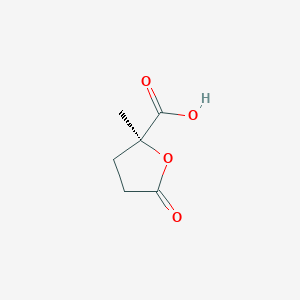
![2-[(2-Methoxyethyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B8666627.png)
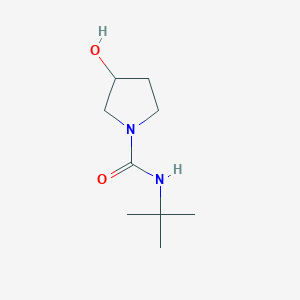
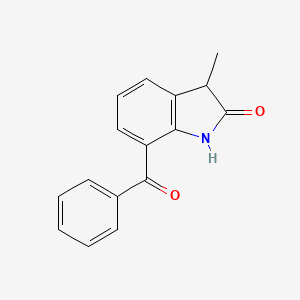

![2-[1-(Hydroxyimino)ethyl]benzene-1,4-diol](/img/structure/B8666653.png)
